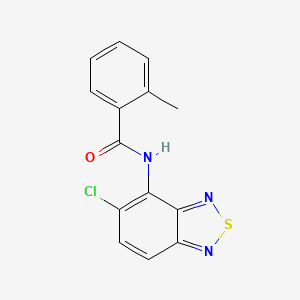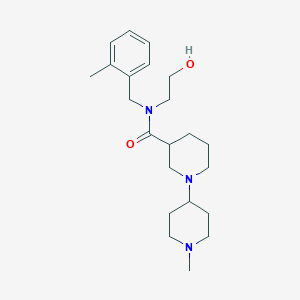
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperazine family, which is known for its diverse range of biological activities. CFM-2 has been shown to have promising applications in the fields of neuroscience and pharmacology, due to its ability to modulate the activity of certain neurotransmitters and receptors. In
科学的研究の応用
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to modulate the activity of certain neurotransmitters and receptors. Specifically, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to enhance the activity of the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This has led to interest in 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine as a potential treatment for depression and other mood disorders.
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has also been studied for its potential use in pharmacology, particularly in the development of new drugs. The compound has been shown to have a high affinity for certain receptors, making it a promising starting point for the development of new drugs. Additionally, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to have antinociceptive effects, meaning it can reduce pain sensitivity, which could be useful in the development of new pain medications.
作用機序
The mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine is complex and not fully understood. However, it is known that the compound modulates the activity of certain neurotransmitters and receptors in the brain. Specifically, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to enhance the activity of the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This enhancement of D2 receptor activity is thought to be responsible for the compound's antidepressant effects.
Biochemical and Physiological Effects:
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its enhancement of D2 receptor activity, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to modulate the activity of other neurotransmitters and receptors, including the serotonin 5-HT1A receptor and the NMDA receptor. These effects are thought to contribute to the compound's antidepressant and antinociceptive effects.
実験室実験の利点と制限
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has several advantages for use in lab experiments. It has a high affinity for certain receptors, making it a useful tool for studying the activity of these receptors. Additionally, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to have antidepressant and antinociceptive effects, making it a useful compound for studying the mechanisms of these effects.
However, there are also limitations to the use of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine in lab experiments. The compound is complex to synthesize and requires specialized equipment and expertise. Additionally, the mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine. One area of interest is in the development of new drugs based on the structure of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine. The compound has a high affinity for certain receptors, making it a promising starting point for the development of new drugs.
Another area of interest is in the study of the mechanisms of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine's antidepressant and antinociceptive effects. Understanding these mechanisms could lead to the development of new treatments for depression and pain.
Finally, there is interest in the use of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine as a tool for studying the activity of certain receptors in the brain. The compound's high affinity for these receptors makes it a useful tool for studying their function and potential therapeutic targets.
Conclusion:
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine, or 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine, is a promising compound for use in scientific research. Its ability to modulate the activity of certain neurotransmitters and receptors has led to interest in its potential use in the treatment of depression, pain, and other disorders. While there are limitations to its use in lab experiments, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has several advantages that make it a useful tool for studying the activity of certain receptors and developing new drugs. With continued research, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has the potential to make significant contributions to the fields of neuroscience and pharmacology.
合成法
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine can be synthesized through a multistep process involving the reaction of 1-(2-chloro-4-fluorophenyl)ethanone with 2-fluoroaniline, followed by cyclization with piperazine. The final product is obtained through purification and isolation of the compound. The synthesis of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine is a complex process that requires specialized equipment and expertise, but it has been successfully replicated in several laboratories.
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O/c18-14-11-12(19)5-6-13(14)17(23)22-9-7-21(8-10-22)16-4-2-1-3-15(16)20/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUNVEBMGZTFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(dimethylamino)methylene]-5-[(1-methyl-1H-pyrrol-3-yl)methylene]cyclopentanone](/img/structure/B5378852.png)
![6-cyano-N-methyl-N-[(3-methyl-2-thienyl)methyl]nicotinamide](/img/structure/B5378858.png)
![2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5378860.png)
![N-[2-(dimethylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378881.png)
![3-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5378885.png)


![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5378908.png)
![N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5378909.png)
![N-benzyl-3-[(butylsulfonyl)amino]benzamide](/img/structure/B5378917.png)
![N-[4-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylacrylamide](/img/structure/B5378934.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5378939.png)
![N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5378956.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5378958.png)